4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
4-(4-cyanoanilino)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-5-8-1-3-9(4-2-8)16-11-10(12(17)18)6-14-7-15-11/h1-4,6-7H,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSUFTAUZSRXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC2=NC=NC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid typically involves the reaction of 4-cyanoaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the pyrimidine carboxylic acid. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation can be used under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanoanilino group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs of 4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid include:
Key Observations:
- Lipophilicity: Trifluoromethyl and methylthio groups (e.g., in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Synthetic Accessibility: The cyanoanilino group can be introduced via Sandmeyer reactions, as demonstrated in the synthesis of 5-cyanopyrimidine derivatives (62% yield) .
Physicochemical Properties
- Solubility: Carboxylic acid moieties generally improve water solubility. However, bulky substituents like trifluoromethyl () or pyridinyl () reduce solubility due to steric hindrance.
- Stability: Cyano groups are hydrolytically stable under neutral conditions but may degrade in acidic/basic environments, unlike ester-protected derivatives (e.g., ethyl esters in ).
Biological Activity
4-(4-Cyanoanilino)pyrimidine-5-carboxylic acid is a nitrogen-containing heterocyclic compound notable for its biological activity, particularly as an inhibitor of xanthine oxidase. This enzyme plays a crucial role in purine metabolism, and its inhibition is significant in managing conditions like gout and hyperuricemia, characterized by elevated uric acid levels. The compound's structure includes a pyrimidine ring with a cyano group and an aniline derivative, making it a candidate for further medicinal chemistry research.
Chemical Structure and Properties
The chemical formula of this compound is C11H8N4O2. Its unique structural features contribute to its biological activity:
- Pyrimidine Core : Provides the foundational structure for enzyme interaction.
- Cyano Group : Enhances electron-withdrawing properties, affecting reactivity.
- Carboxylic Acid : Facilitates hydrogen bonding, crucial for binding affinity.
Research indicates that this compound effectively binds to the active site of xanthine oxidase, inhibiting its activity. This inhibition leads to reduced production of uric acid, which is beneficial in treating hyperuricemia and gout. Molecular docking simulations have demonstrated that the compound forms multiple interactions with the enzyme, enhancing its inhibitory potency compared to other known inhibitors.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Pyrimidine core with cyano and carboxyl | Xanthine oxidase inhibitor |
| Allopurinol | Purine analog | Xanthine oxidase inhibitor |
| Febuxostat | Non-purine structure | Xanthine oxidase inhibitor |
| 2-(4-Cyanophenyl)amino-pyrimidine-4-carboxylic acid | Similar pyrimidine structure | Xanthine oxidase inhibitor |
This comparison highlights the specific advantages of this compound in terms of binding affinity and selectivity.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition Studies : In vitro assays demonstrated that this compound significantly inhibits xanthine oxidase activity, with IC50 values comparable to established inhibitors like allopurinol and febuxostat.
- Molecular Docking : Computational studies revealed that this compound exhibits strong binding interactions with critical residues in the xanthine oxidase active site, suggesting a mechanism that could lead to lower side effects compared to traditional therapies.
- Pharmacological Applications : Due to its potent inhibitory effects on xanthine oxidase, this compound is being investigated as a lead candidate for developing new medications aimed at treating conditions associated with high uric acid levels.
Q & A
Q. What are the standard synthetic routes for preparing 4-(4-cyanoanilino)pyrimidine-5-carboxylic acid?
A two-step approach is commonly employed:
- Step 1 : Condensation of 4-cyanoaniline with a pyrimidine precursor (e.g., 4-chloropyrimidine-5-carboxylic acid ethyl ester) under basic conditions to introduce the anilino group.
- Step 2 : Hydrolysis of the ester moiety using NaOH or LiOH in aqueous ethanol, followed by acidification to yield the carboxylic acid. This method is analogous to procedures described for related pyrimidine-5-carboxylic acid derivatives .
- Key validation : LCMS (e.g., m/z 338 [M+H]+ observed in similar hydrolysis reactions) and NMR to confirm purity and structure .
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves bond lengths, angles, and hydrogen-bonding networks (e.g., triclinic crystal systems with parameters like α = 89.568°, β = 74.825°, γ = 62.980° observed in structurally related compounds) .
- LCMS/HPLC : Validates molecular weight and monitors reaction progress (e.g., m/z detection as in ).
- NMR (¹H/¹³C) : Assigns proton environments and confirms substitution patterns.
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the 4-cyanoanilino group?
- Catalyst screening : Use palladium or copper catalysts for cross-coupling reactions, as seen in analogous pyrimidine syntheses.
- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates.
- Temperature control : Elevated temperatures (80–100°C) improve kinetics but may require reflux conditions to avoid decomposition.
- Byproduct analysis : TLC or HPLC monitors unreacted starting materials, guiding stoichiometric adjustments .
Q. How should researchers resolve contradictions in spectral data during structural analysis?
- Multi-technique validation : Cross-verify NMR shifts with computational predictions (e.g., DFT calculations).
- Crystallographic refinement : Resolve ambiguities in hydrogen-bond geometry (e.g., C–H···O/N interactions with distances ~2.5–3.0 Å) using datasets like those in .
- Isotopic labeling : Track specific functional groups (e.g., ¹⁵N-labeled amines) to confirm connectivity.
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT calculations : Model electron density maps to identify electrophilic centers (e.g., C5-carboxylic acid as a hydrogen-bond donor).
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets, as seen in vitamin B1-related systems) .
- QSAR studies : Correlate substituent effects (e.g., cyano vs. chloro groups) with reactivity trends .
Methodological Considerations
Q. What strategies mitigate decomposition during storage?
- Storage conditions : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the cyano or carboxylic acid groups.
- Stability assays : Monitor degradation via accelerated aging studies (40°C/75% RH) with HPLC quantification .
Q. How can researchers functionalize the carboxylic acid moiety for downstream applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
